2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid
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Overview
Description
2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is characterized by a spirocyclic structure, which includes a spiro[3.3]heptane ring system with a hydroxyl group at the 3-position and an acetic acid moiety attached to the 1-position of the spiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid typically involves the formation of the spirocyclic ring system followed by functionalization to introduce the hydroxyl and acetic acid groups. One common synthetic route includes the cyclization of a suitable precursor to form the spiro[3.3]heptane core, followed by hydroxylation and carboxylation reactions . Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely . The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkoxides, amines) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-{3-Oxospiro[3.3]heptan-1-yl}acetic acid, while reduction of the carboxylic acid group can produce 2-{3-Hydroxyspiro[3.3]heptan-1-yl}ethanol .
Scientific Research Applications
2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function . The spirocyclic structure may also contribute to the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-{3-Hydroxyspiro[3.3]heptan-1-yl}propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-{3-Hydroxyspiro[3.3]heptan-1-yl}butanoic acid: Contains a butanoic acid group, offering different chemical properties and reactivity.
Uniqueness
2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid is unique due to its specific combination of a spirocyclic ring system with hydroxyl and acetic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3-hydroxyspiro[3.3]heptan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7-4-6(5-8(11)12)9(7)2-1-3-9/h6-7,10H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKXMUDJGQGEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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